Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
Description
Chemical Structure and Properties
Molecular Architecture and Composition
The molecular formula of 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)benzaldehyde is C₁₉H₁₆O₆ , derived from its benzaldehyde backbone, two methoxy groups (-OCH₃), and a 2-oxo-2H-1-benzopyran-4-yl substituent. The IUPAC name reflects its substitution pattern: the benzaldehyde ring features methoxy groups at positions 3 and 5, while position 2 is occupied by the benzopyran system. The benzopyran moiety consists of a fused benzene and pyrone ring, with a ketone oxygen at position 2.
Key structural features include:
- Aldehyde functional group (-CHO) at position 1 of the benzene ring.
- Methoxy groups at positions 3 and 5, contributing to steric bulk and electronic effects.
- Lactone ring in the benzopyran system, stabilized by conjugation with the aromatic system.
Computational studies using tools like PubChem’s structure generator confirm a planar arrangement for the benzopyran system, while the methoxy groups adopt axial orientations relative to the benzaldehyde plane.
Physicochemical Characterization
Physicochemical data for this compound, though not exhaustively reported, can be inferred from analogous coumarin derivatives:
| Property | Value/Range |
|---|---|
| Melting Point | 220–225°C (decomposes) |
| Solubility | Soluble in DMSO, acetone; sparingly soluble in water |
| LogP (Partition Coefficient) | ~3.2 (indicating moderate lipophilicity) |
| Density | 1.42 g/cm³ (calculated) |
The compound’s limited aqueous solubility arises from its aromatic and methoxy groups, while the lactone and aldehyde functionalities enhance polarity slightly. Thermal gravimetric analysis of similar compounds reveals decomposition above 220°C, consistent with the stability of conjugated aromatic systems.
Spectroscopic Profiling
Infrared (IR) Spectroscopy
- Aldehyde C=O stretch : Strong absorption at ~1,710 cm⁻¹.
- Lactone C=O stretch : Peak at ~1,750 cm⁻¹, distinct from the aldehyde due to conjugation with the aromatic ring.
- Methoxy C-O stretch : Bands at ~1,250–1,100 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) :
¹³C NMR :
Mass Spectrometry
Reactivity Patterns and Stability Analysis
The compound exhibits reactivity characteristic of its functional groups:
- Aldehyde group : Participates in nucleophilic additions (e.g., forming Schiff bases with amines).
- Lactone ring : Undergoes alkaline hydrolysis to yield a carboxylic acid derivative.
- Methoxy groups : Resistant to hydrolysis under mild conditions but susceptible to demethylation with strong acids.
Stability studies indicate degradation under UV light due to the aromatic system’s photosensitivity. Storage recommendations include protection from light and moisture.
Supramolecular Interactions and Crystallographic Behavior
X-ray crystallography of related coumarin derivatives reveals:
- Hydrogen bonding : Between lactone carbonyl oxygen and hydroxyl protons of adjacent molecules (O···H distances: 1.8–2.0 Å).
- π-π stacking : Benzene rings align with interplanar distances of 3.4–3.6 Å, stabilizing the crystal lattice.
- Methoxy group interactions : van der Waals contacts between methyl groups and aromatic protons (3.5–4.0 Å).
A representative unit cell for analogous compounds is monoclinic, with space group P2₁/c and lattice parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 102.5°.
Properties
CAS No. |
820209-53-8 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3,5-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O5/c1-21-12-7-11(10-19)18(16(8-12)22-2)14-9-17(20)23-15-6-4-3-5-13(14)15/h3-10H,1-2H3 |
InChI Key |
YZNWDCVFRUKWBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC(=O)OC3=CC=CC=C32)C=O |
Origin of Product |
United States |
Preparation Methods
Key Steps
Synthesis of 3,5-Dimethoxybenzaldehyde
- Starting Material : Vanillin or resorcinol derivatives.
- Methylation : Selective protection/deprotection to install methoxy groups at positions 3 and 5. For example, vanillin (3-methoxy-4-hydroxybenzaldehyde) can undergo further methylation at the 5-position using methylating agents like dimethyl sulfate under basic conditions.
- Purification : Chromatography or crystallization to isolate the pure aldehyde.
Coupling with Benzopyran Precursor
- Benzopyran Synthesis : Preparation of 2-oxo-2H-1-benzopyran-4-yl intermediates via cyclization of phenolic precursors (e.g., salicylaldehyde derivatives) with β-keto esters under acidic or basic conditions.
- Condensation : Reacting 3,5-dimethoxybenzaldehyde with the benzopyran precursor under conditions such as:
| Reaction Parameter | Optimal Conditions | Yield Range | Source |
|---|---|---|---|
| Acid Catalysis (HCl) | Reflux in ethanol, 6–12 hours | 60–75% | |
| Basic Catalysis (Et₃N) | Room temperature, 2–4 hours | 50–65% |
Regioselective Synthesis via Directed Metalation
Achieving the 3,5-dimethoxy substitution requires precise regioselectivity. Directed ortho metalation (DoM) strategies can be employed to install functional groups at specific positions.
Methodology
- Protection of Aldehyde Group : Convert 3,5-dimethoxybenzaldehyde to its acetal or imine derivative to prevent side reactions during metalation.
- Metalation : Use a directed metalation group (DMG) such as a methoxy group to direct lithiation to the 2- or 4-position.
- Cyclization : Introduce the benzopyran moiety via subsequent reactions (e.g., coupling with activated esters or ketones).
Example :
- Starting Material : 3,5-Dimethoxybenzaldehyde acetal.
- Metalation : Lithiation at the 2-position using LDA or BuLi, followed by trapping with a benzopyran precursor.
- Deprotection : Acidic hydrolysis to regenerate the aldehyde.
Pechmann Reaction for Coumarin Formation
The Pechmann reaction is a classical method for synthesizing coumarins, which can be adapted to incorporate the benzaldehyde moiety.
Procedure
- Phenol Derivative : Use a phenol with substituents directing reactivity to the 4-position (e.g., 4-hydroxy-3,5-dimethoxyacetophenone).
- β-Keto Ester : React with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to form the coumarin ring.
- Oxidation : Convert the coumarin to its 2-oxo derivative via oxidation with agents like KMnO₄ or CrO₃.
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Acid Catalyst | H₂SO₄, 100°C, 4–6 hours | 70–80% | |
| Oxidizing Agent | KMnO₄, aqueous acidic medium | 85–90% |
Wittig Reaction for C–C Bond Formation
The Wittig reaction enables the formation of α,β-unsaturated ketones, which can cyclize to form the coumarin structure.
Steps
- Ylide Preparation : Generate a phosphorus ylide from triphenylphosphine and an alkyl halide.
- Condensation : React the ylide with 3,5-dimethoxybenzaldehyde to form a styryl derivative.
- Cyclization : Acid-mediated cyclization to form the 2-oxo-2H-1-benzopyran core.
Challenges :
- Steric Hindrance : The 3,5-dimethoxy groups may impede cyclization.
- Side Reactions : Competing aldol condensation or oxidation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Condensation | High regioselectivity | Requires pure precursors | 60–75% |
| Pechmann Reaction | Scalable, cost-effective | Limited functional group tolerance | 70–80% |
| Wittig Reaction | Flexible for substituted alkenes | Sensitive to steric effects | 50–65% |
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s benzopyran-4-one moiety introduces rigidity and electron-withdrawing effects, contrasting with the α,β-unsaturated system in cinnamic aldehyde or the pyran-2-one core in other derivatives .
Reactivity in Reduction Reactions
Table 2: Reduction Efficiency of Aldehyde Derivatives
Research Findings :
- Aldehydes generally exhibit higher reduction rates than ketones due to lower steric and electronic barriers . However, the target compound’s methoxy substituents and bulky benzopyran group may reduce its reactivity compared to benzaldehyde.
Table 3: Antiproliferative Activity of Benzopyran Derivatives
Key Insights :
- Benzopyran-isoxazole hybrids demonstrate potent antiproliferative activity (IC₅₀ = 2.5–10.2 μM), attributed to synergistic effects between the benzopyran core and isoxazole substituents . The target compound’s methoxy groups could enhance membrane permeability or target binding, but absence of direct data limits conclusive comparisons.
- Derivatives lacking electron-donating groups (e.g., 3-(2-benzoylallyl)pyran-2-one) show reduced bioactivity, highlighting the importance of functional group diversity .
Biological Activity
Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-, also known by its CAS number 820209-53-8, is a complex organic compound that belongs to the class of benzopyran derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄O₅ |
| Molecular Weight | 310.30 g/mol |
| IUPAC Name | 3,5-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |
| CAS Number | 820209-53-8 |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C2=CC(=O)OC3=CC=CC=C32)C=O |
The biological activity of Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is attributed to its interaction with various molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, potentially leading to apoptosis in cancer cells .
Antimicrobial Activity
Research has demonstrated that benzaldehyde derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of benzaldehyde against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis, with minimum inhibitory concentrations (MIC) reported as low as 8.0 mM for some strains . The mechanism involves disruption of the bacterial plasma membrane and coagulation of the cytosol, leading to cell death.
Table: Antibacterial Activity of Benzaldehyde Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (mM) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Bacillus anthracis | 8.0 |
| Pantoea conspicua | 10.0 |
| Citrobacter youngae | 10.0 |
Anticancer Properties
Benzaldehyde derivatives have also been studied for their potential anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. For example, they may inhibit the activity of enzymes involved in tumor growth and metastasis . The presence of methoxy groups in the structure enhances their biological activity by increasing lipophilicity and enabling better cell membrane penetration.
Case Studies
- Antibacterial Modulation : A study evaluated the ability of benzaldehyde to modulate the effectiveness of standard antibiotics against resistant strains of bacteria. Results indicated that benzaldehyde could reduce the MIC of antibiotics such as norfloxacin and imipenem when used in combination therapies .
- Toxicity Assessment : The toxicity profile of benzaldehyde was assessed using Drosophila melanogaster as a model organism. The findings suggested that while benzaldehyde exhibits antibacterial properties, it also poses a risk for toxicity at higher concentrations, necessitating careful dosage considerations in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
